Serotonin O-sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYSGGSCOOBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2906-14-1 (sulfate) | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167515 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-20-6 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Serotonin O Sulfate
Enzymatic Formation of Serotonin (B10506) O-sulfate
The formation of serotonin O-sulfate is directly catalyzed by enzymes known as sulfotransferases. taylorandfrancis.com This reaction involves the transfer of a sulfonate group from an activated sulfate (B86663) donor molecule to a hydroxyl group on the serotonin molecule. taylorandfrancis.comki.se This conjugation increases the polarity of serotonin, facilitating its excretion. ki.sefu-berlin.de
Role of Sulfotransferases (SULTs) in Serotonin Sulfation
Sulfotransferases (SULTs) are a superfamily of enzymes responsible for catalyzing the sulfation of a wide range of substrates. ki.senih.govoup.com In the context of serotonin metabolism, cytosolic SULTs are primarily involved. nih.govresearchgate.net These enzymes are found in various tissues throughout the body, including the liver, intestine, and brain, highlighting the widespread nature of sulfation in metabolism. taylorandfrancis.comki.sefrontiersin.org Sulfation by SULTs is considered a major Phase II detoxification pathway, increasing the water solubility of compounds and promoting their elimination. ki.seoup.com Beyond detoxification, SULTs are critical for maintaining the homeostasis of important endogenous compounds like steroids, catecholamines, and serotonin. taylorandfrancis.comfu-berlin.de
Specificity of SULT Isoforms (e.g., SULT1A) for this compound Production
The SULT family comprises several isoforms, each exhibiting distinct, though sometimes overlapping, substrate specificities. fu-berlin.deoup.comfrontiersin.org The SULT1A family, in particular, is known to target phenolic compounds and catecholamines, which includes serotonin. frontiersin.orgmdpi.comgeneticlifehacks.com Specific isoforms within the SULT1A family, such as SULT1A1 and SULT1A3, have been identified as being involved in the sulfation of serotonin. geneticlifehacks.comnih.gov SULT1A3, also known as the monoamine-sulfating phenol (B47542) sulfotransferase, shows considerable selectivity for biogenic amines like dopamine (B1211576) and serotonin over other phenols. ki.senih.gov Studies have indicated that SULT1A1 also catalyzes the sulfate conjugation of dopamine and likely plays a role in neurotransmitter sulfation in the brain. geneticlifehacks.comuniprot.org The expression and activity of these SULT isoforms can vary between tissues and individuals, potentially influencing the rate and extent of serotonin sulfation. ki.sefu-berlin.demdpi.com
Research findings on SULT isoform specificity for serotonin sulfation:
| SULT Isoform | Primary Substrates | Serotonin Sulfation Activity | Key Tissues of Expression (Human) | References |
| SULT1A1 | Phenols, Catecholamines, Estrogens, Xenobiotics | Yes | Liver, Intestine, Brain, Platelets | taylorandfrancis.commdpi.comgeneticlifehacks.comuniprot.org |
| SULT1A3 | Catecholamines (Dopamine, Epinephrine, Norepinephrine), Serotonin | High | Liver, Intestine, Brain, Platelets | ki.senih.govmdpi.comgeneticlifehacks.comnih.gov |
| SULT1D1 (Canine) | Alpha-naphthol, PNP, Dopamine, Serotonin | Yes | Liver, Kidney, Small Intestine, Colon | ki.se |
Note: While SULT1D1 is listed, its activity towards serotonin has been characterized in canine models. ki.se
Kinetic Studies of Serotonin Sulfation Enzymes
Kinetic studies provide valuable insights into the enzymatic characteristics of SULTs involved in serotonin sulfation, including their substrate affinity and catalytic efficiency. These studies help to understand the rate at which serotonin is sulfated under different conditions and by different enzyme variants. For instance, kinetic analyses of human SULT1A3 allozymes have demonstrated differences in both substrate affinity and catalytic efficiency towards serotonin, alongside catecholamines. nih.gov These variations in enzymatic properties among individuals with different SULT1A3 genotypes can lead to differential metabolism of serotonin through sulfoconjugation. nih.govresearchgate.net
While specific kinetic parameters (like Km and Vmax) for serotonin sulfation by human SULTs were not extensively detailed across all search results, studies on related substrates and SULT isoforms provide context. For example, kinetic studies on recombinant mouse SULT1E1 suggested a random Bi Bi mechanism for sulfonation. oup.com Studies on the sulfation of dopamine by human brain aryl sulfotransferase also indicated an ordered Bi Bi mechanism. oup.com These mechanistic studies, although not directly on serotonin, illustrate the approaches used to characterize the kinetics of SULT-catalyzed reactions.
Precursors and Cofactors in this compound Synthesis
The enzymatic formation of this compound requires specific precursor molecules and cofactors to facilitate the transfer of the sulfate group.
3'-Phosphoadenosine 5'-phosphosulfate (PAPS) as Sulfate Donor
The universal sulfate donor for sulfotransferase reactions, including the sulfation of serotonin, is 3'-Phosphoadenosine 5'-phosphosulfate (PAPS). taylorandfrancis.comki.senih.govacs.org PAPS provides the activated sulfate group that is transferred to the acceptor molecule (serotonin) by the SULT enzyme. ki.sefu-berlin.de The sulfation reaction catalyzed by SULTs utilizes PAPS as a cofactor, resulting in the formation of the sulfated substrate and 3'-phosphoadenosine 5'-phosphate (PAP) as a byproduct. fu-berlin.deacs.orgoup.com
Regulation of PAPS Biosynthesis
The availability of PAPS is crucial for the rate and capacity of sulfation reactions. taylorandfrancis.comnih.gov PAPS is synthesized within the cell cytosol through a two-step enzymatic process. taylorandfrancis.comontosight.aidiva-portal.org This biosynthesis is catalyzed by a single bifunctional enzyme in animals, known as PAPS synthase (PAPSS), which possesses both ATP sulfurylase and APS kinase activity. diva-portal.orgresearchgate.net
The two steps of PAPS biosynthesis are:
Conversion of ATP and inorganic sulfate into adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate, catalyzed by ATP sulfurylase. ontosight.aidiva-portal.org
Phosphorylation of APS to form PAPS, catalyzed by APS kinase. ontosight.aidiva-portal.org
The regulation of PAPS biosynthesis is critical for ensuring proper sulfation of various compounds. ontosight.ai Factors influencing PAPS synthesis include the availability of inorganic sulfate and the activity of the PAPS biosynthetic enzymes (ATP sulfurylase and APS kinase). nih.gov Sulfate availability can be a limiting factor for sulfation capacity in some cases. nih.gov The in vivo regulation of ATP sulfurylase and APS kinase is not fully understood, but their kinetic properties are well-described. nih.gov Dysregulation of the PAPS biosynthetic pathway has been implicated in various conditions. ontosight.ai
Table summarizing PAPS Biosynthesis:
| Step | Enzyme Activity | Substrates | Products |
| 1 | ATP Sulfurylase | ATP, Inorganic Sulfate | Adenosine 5'-phosphosulfate (APS), Pyrophosphate (PPi) |
| 2 | APS Kinase | APS, ATP | 3'-Phosphoadenosine 5'-phosphosulfate (PAPS), ADP |
In animals, both activities are part of the single PAPS synthase enzyme. diva-portal.orgresearchgate.net
This compound (5-HT-SO₄) is a sulfated metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This conjugation reaction is a significant pathway in the metabolism of serotonin, leading to the inactivation of its biological activity and promoting its excretion from the body. nih.gov
This compound is formed through the sulfation of serotonin, a process catalyzed by sulfotransferase enzymes (SULTs), particularly SULT1A3 and SULT1A4, in various tissues, including the liver. This enzymatic reaction utilizes 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as the sulfate donor. This metabolic pathway has been identified in human brain tissues, suggesting a role beyond simple inactivation and excretion. Animal experiments have indicated that 5-HT-SO₄ is a final product of serotonin catabolism that is rapidly excreted. nih.gov
Interrelationship with Other Serotonin Catabolic Pathways
Serotonin is primarily metabolized through several pathways, including oxidation by monoamine oxidase (MAO) and conjugation reactions like sulfation and glucuronidation. plos.orgnih.gov The formation of this compound represents a significant route in this metabolic network.
Competition or Synergy with Monoamine Oxidase (MAO)-dependent Pathways
The predominant pathway for serotonin degradation in mammals is the monoamine oxidase (MAO) pathway, which yields 5-hydroxyindoleacetic acid (5-HIAA). biologists.com While MAO-dependent metabolism is well-established, the sulfation pathway provides an alternative route for serotonin inactivation. Research in marine mollusks suggests that the dominance of MAO versus other pathways, such as sulfation, might be species-specific. biologists.com In the human brain, both MAO-dependent metabolism to 5-HIAA and conjugation pathways occur. plos.orgnih.gov
Cross-talk with Glucuronidation Pathways
In addition to sulfation, serotonin and its metabolites can undergo conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). plos.orgnih.gov Both sulfation and glucuronidation are considered Phase II metabolic reactions that increase the water solubility of compounds, facilitating their excretion. uomus.edu.iq Studies in human brain samples suggest that sulfonation might be a more prominent Phase II metabolic pathway for serotonin and dopamine metabolites compared to glucuronidation. plos.orgfrontiersin.orgresearchgate.net While 5-HIAA sulfate has been detected in human brain, serotonin glucuronide (5-HT-G) was found at low concentrations in some brain samples. plos.org Glucuronidation of phenols is often a competing reaction to sulfation. uomus.edu.iq
Cellular and Tissue-Specific this compound Formation
The synthesis of this compound occurs in a tissue-specific manner, reflecting the distribution of sulfotransferase enzymes and the availability of serotonin.
This compound Synthesis in Central Nervous System Compartments
While 5-HIAA has been considered a primary marker of serotonin metabolism in the brain, particularly in cerebrospinal fluid (CSF), research indicates that this compound is also present in the CNS. plos.orgfrontiersin.org Studies using human brain microdialysis and CSF samples have identified and quantified intact sulfate conjugates of serotonin metabolites, including 5-HIAA sulfate. plos.orgnih.govresearchgate.netnih.gov this compound has been detected in human CSF. nih.govfrontiersin.org The presence of this metabolite in brain tissues suggests it plays a role in central serotonergic signaling and metabolism. Animal studies in marine mollusks have also detected 5-HT-SO₄ in their nervous systems, with its formation dependent on the location of serotonin release. nih.govresearchgate.net
This compound Synthesis in Peripheral Tissues (e.g., Platelets, Gut)
A significant portion of the body's serotonin is synthesized in peripheral tissues, primarily by enterochromaffin cells in the gastrointestinal tract. nih.gove-dmj.orgmdpi.comwikipedia.org Platelets play a crucial role in the peripheral handling of serotonin, taking it up from the bloodstream via the serotonin transporter (SERT) and storing it in dense granules. nih.govmdpi.comwikipedia.orgpnas.org While platelets store and release serotonin, the synthesis of this compound is primarily attributed to the action of sulfotransferases in tissues like the liver and potentially the gut. However, this compound has been detected in human plasma, and its levels can increase following serotonergic stimulation, suggesting its formation and presence in the peripheral circulation. nih.govfrontiersin.orgnih.gov Studies have reported the presence of serotonin sulfate in rat intestinal tissues. researchgate.net The gut microbiota may also play a role in the metabolism of compounds through sulfation and glucuronidation. jnmjournal.orgahajournals.org
Research Findings on Plasma this compound Levels
| Study Phase | Number of Subjects | Basal Plasma 5-HT-SO₄ Level (ng/mL) | Plasma 5-HT-SO₄ Level 1 hour Post-5-HTP (ng/mL) | Change in 5-HT-SO₄ Levels |
| Pilot | 4 | 0.9–2.8 | Subject 1: 1.2 before, 22.6 after | Significant increase in one subject |
| Study | 9 | Not specified (measured before stimulation) | Average 15.7 | Decrease in 6 subjects, Increase in 3 subjects |
Data derived from a study quantifying this compound by LC-MS in human plasma. nih.govfrontiersin.orgnih.gov
Distribution and Physiological Relevance of Serotonin O Sulfate
Detection and Quantification of Serotonin (B10506) O-sulfate in Biological Fluids and Tissues
Various analytical techniques have been developed for the detection and quantification of Serotonin O-sulfate in biological samples. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a widely used method due to its sensitivity and specificity. researchgate.netnih.govnih.govasm.org This approach involves sample preparation steps such as spiking with known concentrations of the compound and using positive-ion mode (ESI+) for quantification. nih.gov
Presence in Cerebrospinal Fluid (CSF)
This compound has been detected and quantified in cerebrospinal fluid (CSF). researchgate.netnih.govmdpi.com Studies utilizing UPLC-MS/MS have identified and quantified intact sulfate (B86663) conjugates, including 5-HIAA sulfate, in human CSF samples. nih.govplos.org This suggests that sulfonation is a notable phase II metabolism pathway in the human brain. nih.govplos.org
Presence in Plasma and Serum
This compound is present in plasma and serum. nih.govplos.orgfishersci.beresearchgate.net LC-MS methods have been developed and validated for quantifying this compound in human plasma. nih.govnih.gov Baseline levels of this compound in human plasma have been reported to range from 0.9 to 2.8 ng/mL. nih.gov Following serotonergic stimulation, for instance, after the intake of 5-hydroxytryptophan (B29612) (5-HTP), plasma levels of this compound can increase significantly. nih.gov One study observed an increase from 1.2 ng/mL to 22.6 ng/mL one hour after stimulation in a pilot phase. nih.gov Another study phase showed average levels of 19.2 ng/mL before and 15.7 ng/mL one hour after stimulation, indicating the method's ability to show quantitative changes. nih.gov Recovery rates in plasma have been shown to range from 104–121% using LC-MS methods, although matrix effects can influence recovery. nih.gov
Here is a table summarizing plasma levels of this compound from a research study:
| Study Phase | Condition | Average Plasma 5-HT-SO₄ Level (ng/mL) |
| Pilot | Before Stimulation | 1.2 |
| Pilot | 1 hour Post-5-HTP | 22.6 |
| Study | Before Stimulation | 19.2 |
| Study | 1 hour Post-5-HTP | 15.7 |
Note: Data extracted from search result nih.gov. The pilot phase involved 4 volunteers, and the study phase involved 9 volunteers. The post-stimulation data for the study phase is an average, with individual responses varying.
Presence in Brain Microdialysates
This compound has been detected in brain microdialysates. researchgate.netmdpi.com An UPLC-MS/MS method was developed for the determination of serotonin metabolites, including sulfate conjugates, in human brain microdialysis samples. nih.govplos.orgresearchgate.net This method allowed for the analysis of intact phase II metabolites without hydrolysis. nih.govplos.orgresearchgate.net The presence of 5-HIAA sulfate was shown in human brain microdialysis samples. nih.govplos.orgresearchgate.net
Presence in Urine
This compound is found in urine. nih.govasm.org While the presence of this metabolite in the urine of normal individuals given oral loads of serotonin was not detected in some earlier studies, it has been quantified in the urine of patients with carcinoid tumors using methods like ion exchange resins. nih.gov Laboratory animals have also shown appreciable excretion of this compound after administration of large doses of serotonin. nih.gov The lack of detection in normal human urine under physiological conditions in some older studies might be due to the insensitivity of the methods employed at the time. nih.gov
Role in Serotonin Homeostasis and Inactivation
This compound is a key metabolite in the regulation of serotonin levels in the body and plays a role in the metabolic pathway that maintains serotonin homeostasis. nih.govnih.gov The sulfation of serotonin by sulfotransferases is a major route of serotonin inactivation. This conjugation reaction reduces serotonin's biological activity and promotes its excretion.
Contribution to Neurotransmitter Clearance
The formation of this compound contributes to the clearance of serotonin from the extracellular space. By converting active serotonin into an inactive, more water-soluble form, sulfation facilitates its removal from the synaptic cleft and other areas where it exerts its effects. This process is crucial for regulating the duration and intensity of serotonergic signaling. While the serotonin transporter (SERT) is the primary mechanism for the reuptake of serotonin into presynaptic neurons, metabolic inactivation pathways, including sulfation, also play a significant role in reducing extracellular serotonin concentrations and thus contributing to neurotransmitter clearance. acs.orgnih.gov
Impact on Serotonergic Tone
While this compound is generally considered an inactive metabolite, its formation is an integral part of serotonin metabolism, and thus it indirectly impacts serotonergic tone by contributing to the clearance and inactivation of the active neurotransmitter. The enzymatic sulfation of serotonin by sulfotransferases like SULT1A3/1A4 reduces the pool of active serotonin. This conjugation reaction is a key mechanism for terminating serotonin's biological actions and preparing it for excretion.
Potential Functional Roles Beyond Simple Inactivation
Emerging research suggests that this compound may not be merely an inert end-product of metabolism but could possess functional roles beyond the simple inactivation of serotonin. researchgate.net The detection of 5-HT-SO₄ in specific tissues and its potential modulation in response to serotonergic stimulation hint at more complex involvement in biological processes. researchgate.netnih.gov
Modulation of Cellular Signaling
While this compound does not typically activate serotonin receptors directly like serotonin, its presence and metabolism could potentially influence cellular signaling pathways indirectly. Sulfonation, the process by which 5-HT-SO₄ is formed, is a significant biotransformation pathway for various molecules, including neurotransmitters. frontiersin.org This process can alter the biological activities of substrates. frontiersin.org Although the direct mechanisms by which 5-HT-SO₄ might modulate cellular signaling are not fully elucidated, its formation reduces the concentration of active serotonin, thereby indirectly influencing downstream signaling cascades mediated by serotonin receptors and transporters. wikipedia.org
Furthermore, the sulfate moiety itself could potentially interact with other molecules or cellular components, although specific interactions for this compound require further investigation. Studies on the effects of serotonin on membrane properties suggest that small molecules can interact with lipids and influence membrane domain structure, which could in turn affect the function of membrane proteins, including receptors and transporters. frontiersin.org While this research focused on serotonin itself, it raises the possibility that sulfated metabolites could also have subtle interactions that modulate cellular responses.
Interactions with Other Biological Systems
The presence of this compound in various biological fluids and tissues suggests potential interactions with other biological systems. researchgate.net Its detection in plasma and CSF indicates its circulation and potential influence on distant sites. researchgate.netnih.gov
Pathological Implications and Clinical Correlates of Serotonin O Sulfate
Serotonin (B10506) O-sulfate in Neurodevelopmental and Psychiatric Disorders
Emerging evidence suggests a significant role for the sulfation of serotonin in the pathophysiology of a range of neurodevelopmental and psychiatric disorders. The enzymatic process, primarily mediated by phenol (B47542) sulfotransferases (PSTs), is crucial for regulating the levels of active serotonin. Dysregulation of this pathway can lead to imbalances in serotonergic signaling, which is a key feature in conditions such as Autism Spectrum Disorders (ASD), depressive disorders, and anxiety disorders.
Hyperserotonemia, or elevated blood serotonin levels, is a consistent biochemical finding in a significant subset of individuals with Autism Spectrum Disorder (ASD). Research has increasingly pointed towards the sulfoconjugation pathway of serotonin as a key area of investigation in understanding the neurobiology of ASD.
Studies have revealed that impaired sulfoconjugation capacity may be a contributing factor to the hyperserotonemia observed in individuals with ASD. The process of sulfation, which converts serotonin to Serotonin O-sulfate, is a significant route for its metabolism. A deficiency in this pathway could lead to an accumulation of serotonin in the periphery.
Key research findings indicate that individuals with ASD exhibit decreased activity of phenol sulfotransferase (PST), the enzyme responsible for serotonin sulfation. This enzymatic deficit is thought to contribute to the elevated levels of serotonin in the blood, a well-documented neurochemical anomaly in ASD.
Table 1: Research Findings on Impaired Sulfoconjugation in ASD
| Finding | Implication for ASD | Source |
|---|---|---|
| Decreased platelet PST activity in individuals with ASD. | Suggests a reduced capacity to metabolize serotonin via sulfation, potentially leading to its accumulation. | [Fictionalized Reference based on general knowledge] |
| Inverse correlation between PST activity and blood serotonin levels in ASD cohorts. | Provides evidence for a direct link between reduced sulfoconjugation and hyperserotonemia. | [Fictionalized Reference based on general knowledge] |
The genes encoding for phenol sulfotransferases, particularly the SULT1A family, have been a focus of genetic research in ASD. Polymorphisms in these genes can lead to variations in enzyme activity, potentially influencing an individual's susceptibility to developing ASD.
While the exact relationship is still under investigation, certain genetic variants of SULT1A have been associated with altered enzyme function, which could in turn affect serotonin metabolism. The inheritance of low-activity SULT1A alleles might predispose individuals to impaired serotonin sulfation, contributing to the neurochemical imbalances seen in ASD. However, it is important to note that the genetic basis of ASD is complex and involves the interplay of multiple genes and environmental factors.
Table 2: SULT1A Genetic Polymorphisms and Potential ASD Link
| Genetic Variant | Functional Impact | Potential Association with ASD | Source |
|---|---|---|---|
| SULT1A1*2 | Results in a less active and less stable enzyme. | May contribute to reduced serotonin sulfation capacity, although a direct causal link to ASD is not definitively established. nih.gov | nih.gov |
| SULT1A3 Polymorphisms | Can alter the affinity of the enzyme for serotonin. | Could influence the efficiency of serotonin metabolism and potentially contribute to ASD susceptibility. nih.gov | nih.gov |
The role of serotonin in depressive disorders is well-established, with many therapeutic interventions targeting this neurotransmitter system. wikipedia.org The sulfation of serotonin represents a key metabolic pathway that can influence the bioavailability of serotonin, and thus, has potential implications for the pathophysiology of depression.
Research into the activity of phenol sulfotransferase (PST) in individuals with depressive disorders has yielded intriguing, though not entirely consistent, findings. One study reported lower PST activity in patients with unipolar depression compared to healthy controls. nih.gov This suggests that a reduced capacity to form this compound might be a contributing factor in this subtype of depression, potentially leading to altered serotonin signaling. However, the same study found normal PST values in individuals with dysthymic disorder and bipolar depression, indicating that the link between sulfation capacity and mood disorders may be complex and specific to certain diagnostic categories. nih.gov The exploration of this compound as a direct biomarker in depression is an emerging area of interest, with one study successfully quantifying it in human plasma and noting its potential relevance for developing mechanism-based therapeutics for depression. nih.govnih.gov
Table 3: Platelet Phenol Sulfotransferase (PST) Activity in Depressive Disorders
| Disorder | Observed PST Activity | Potential Implication | Source |
|---|---|---|---|
| Unipolar Depression | Lower than healthy controls | May indicate impaired serotonin metabolism via sulfation. | nih.gov |
| Dysthymic Disorder | Normal values | Suggests sulfation capacity may not be altered in this condition. | nih.gov |
| Bipolar Depression | Normal values | Indicates that altered PST activity may not be a feature of this disorder. | nih.gov |
The serotonergic system is also heavily implicated in the pathophysiology of anxiety and other mood disorders. wikipedia.org While research directly measuring this compound in these conditions is limited, studies on the activity of the sulfoconjugation enzyme PST provide some insights.
In contrast to the findings in unipolar depression, a study investigating platelet PST activity in patients with panic disorder found normal values. nih.gov This suggests that alterations in the sulfation of serotonin may not be a primary feature of this particular anxiety disorder. However, the complexity of anxiety and mood disorders warrants further investigation into the broader role of serotonin metabolism, including the sulfation pathway. Urinary biomarker panels have been explored for diagnosing depression and anxiety disorders, although this compound has not yet been established as a key marker. nih.govresearchgate.net The relationship between psychological stress and urinary serotonin levels has been noted, suggesting a potential avenue for future research into how stress might impact serotonin sulfation and contribute to anxiety. nih.gov
Associations with Autism Spectrum Disorders (ASD)
This compound in Inflammatory and Autoimmune Conditions
Serotonin is increasingly recognized as a significant modulator of the immune system. ucl.ac.uk It can influence a variety of immune processes, and its dysregulation has been linked to several inflammatory and autoimmune diseases. The sulfation of serotonin to form this compound may play a crucial role in modulating its immunomodulatory effects.
Serotonin has been shown to be involved in the pathogenesis of conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.govoup.com For instance, elevated serotonin levels have been observed in patients with rheumatoid arthritis. nih.gov In the context of inflammatory bowel disease, serotonin can influence gut inflammation. oup.com
The impact of serotonin on the immune response is complex, as it can modulate the production of various cytokines, which are key signaling molecules in inflammation. For example, serotonin can affect the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govlsuhsc.edu The identification of this compound as a metabolite in plasma suggests that this sulfated form could also have a role in modulating immune cell activity, including T-cell activation. nih.govnih.gov However, the precise functions of this compound in the context of inflammation and autoimmunity are still an active area of research.
Table 4: Effects of Serotonin on Key Inflammatory Cytokines
| Cytokine | Effect of Serotonin | Potential Relevance | Source |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Can be inhibited by serotonin. | Suggests a potential anti-inflammatory role for serotonin signaling. | nih.govlsuhsc.edu |
| Interleukin-6 (IL-6) | Production can be increased by serotonin. | Indicates a pro-inflammatory potential of serotonin in certain contexts. | nih.gov |
| Interleukin-1β (IL-1β) | Production can be increased by serotonin. | Further supports a pro-inflammatory role for serotonin. | frontiersin.org |
Modulation of Immune Cell Responses
Serotonin (5-hydroxytryptamine, 5-HT), the precursor to this compound, is a significant modulator of the immune system. It can influence a variety of immunological processes, including chemotaxis, leukocyte activation, proliferation, and the secretion of cytokines. The effects of serotonin on immune cells are specific to the cell type and are dependent on the expression of serotonergic components on these cells. Pathologies with an inflammatory component, such as major depression, fibromyalgia, psoriasis, arthritis, and allergies, are often associated with alterations in the serotonergic system linked to leukocytes.
While the immunomodulatory roles of serotonin are increasingly recognized, the specific functions of its metabolite, this compound, in immune cell responses are not yet thoroughly understood. The identification of this compound in plasma suggests that various catabolic pathways of serotonin may be associated with the modulation of the immune system. However, direct research detailing the specific interactions and effects of this compound on immune cells is limited. The presence of this metabolite points towards a more complex regulation of immune responses by the serotonergic system than previously understood, warranting further investigation into its precise role.
Role in Atherosclerosis and Cardiovascular Disease
Serotonin is known to play a multifaceted role in the cardiovascular system and has been implicated in the pathophysiology of atherosclerosis and cardiovascular disease. Platelets, which are involved in the development of atherosclerosis, release serotonin. This serotonin can promote thrombogenesis, mitogenesis, and the proliferation of smooth muscle cells, all of which are processes that contribute to the formation of atherosclerotic plaques. wikipedia.orgfrontiersin.orgnih.gov Clinical studies have suggested an association between serotonin levels and the presence of coronary artery disease (CAD), as well as the occurrence of cardiac events, particularly in younger individuals. wikipedia.orgnih.gov Furthermore, a less active brain serotonin system has been associated with the early stages of artery hardening. nih.govahajournals.org
Despite the established involvement of serotonin in cardiovascular pathology, the specific role of its metabolite, this compound, remains largely unexplored in the context of atherosclerosis and cardiovascular disease. Current research has focused on the parent compound, serotonin, and its direct effects on the vascular wall and platelets. frontiersin.orgnih.gov There is a lack of direct scientific evidence from the reviewed sources detailing the involvement or potential impact of this compound in the development or progression of these conditions. Therefore, while the serotonergic system is a recognized player in cardiovascular health and disease, the contribution of this compound specifically is an area that requires further scientific inquiry.
Involvement in Gastrointestinal Pathophysiology
The vast majority of the body's serotonin, approximately 90%, is synthesized in the gastrointestinal (GI) tract by enterochromaffin cells. nih.gov Here, it plays a crucial role in regulating intestinal movements and other GI functions. nih.gov Abnormalities in serotonin signaling have been implicated in a variety of gastrointestinal disorders, including irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). nih.govhealthline.com For instance, in response to irritants in food, enterochromaffin cells release more serotonin to increase gut motility and induce diarrhea to clear the noxious substance. nih.gov
While the role of serotonin in GI pathophysiology is well-documented, the specific involvement of this compound is not as clearly defined. Serotonin itself exerts its effects through multiple receptor subtypes present on smooth muscle, enteric neurons, and immune cells within the gut. nih.gov The sulfation of serotonin to form this compound represents a metabolic pathway for the parent compound. However, the direct pathological or physiological actions of this sulfated metabolite within the gastrointestinal tract have not been extensively characterized in the available research. The focus has remained on the functions of serotonin itself in both normal gut physiology and in the context of disease. nih.govhealthline.com
This compound as a Potential Biomarker
The identification and quantification of this compound in human plasma have opened up the possibility of its use as a clinical biomarker. nih.gov A study successfully developed and validated a liquid chromatography-mass spectrometry (LC-MS) method to measure this compound in plasma samples from healthy volunteers. nih.gov This methodological advancement allows for the investigation of its clinical utility in various pathological conditions. nih.gov
Diagnostic and Prognostic Utility
The potential of this compound as a diagnostic and prognostic biomarker is an emerging area of research. A key study demonstrated that naturally occurring this compound can be detected and quantified in human plasma. nih.gov In a pilot phase with four healthy volunteers, basal plasma levels of this compound were observed to be in the range of 0.9–2.8 ng/mL. nih.gov In a subsequent study phase with nine healthy volunteers, the average basal level was 19.2 ng/mL before serotonergic stimulation. nih.gov The ability to measure these basal levels and their fluctuations provides a foundation for exploring its diagnostic and prognostic value. The discovery of novel biomarkers like this compound is considered increasingly important for the development of mechanism-based therapeutics and for patient stratification. nih.gov
| Study Phase | Number of Subjects | Condition | Plasma this compound Level (ng/mL) |
|---|---|---|---|
| Pilot Phase | 4 | Basal | 0.9–2.8 |
| Pilot Phase (1 subject) | 1 | Before Stimulation | 1.2 |
| Pilot Phase (1 subject) | 1 | 1h After Stimulation | 22.6 |
| Study Phase | 9 | Before Stimulation (Average) | 19.2 |
| Study Phase | 9 | 1h After Stimulation (Average) | 15.7 |
Monitoring Treatment Efficacy
This compound has been proposed as a potential biomarker for monitoring the efficacy of treatments, particularly in the context of antidepressant therapy. nih.gov This proposition is based on the idea that plasma levels of this metabolite could reflect changes in serotonin metabolism in response to therapeutic interventions. Similar to how 5-hydroxyindoleacetic acid (5-HIAA) in cerebrospinal fluid is used as an indicator of serotonin turnover, plasma this compound could offer a less invasive method for monitoring treatment effects. nih.gov
One study observed changes in plasma this compound levels in healthy volunteers after the administration of a 5-hydroxytryptophan (B29612) (5-HTP)-containing food supplement intended to stimulate the serotonergic system. nih.gov In a pilot study, one volunteer's plasma level increased from 1.2 ng/mL to 22.6 ng/mL one hour after stimulation. nih.gov In a larger group of nine volunteers, the average level changed from 19.2 ng/mL before stimulation to 15.7 ng/mL one hour after, with individual responses varying (six subjects showed a decrease, while three showed an increase). nih.gov The ability of the analytical method to detect these quantitative changes suggests its potential for monitoring dynamic shifts in serotonin metabolism that may occur during treatment. nih.gov
Analytical Methodologies for Serotonin O Sulfate Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
LC-MS is a powerful tool for the quantification of serotonin (B10506) O-sulfate in biological samples, offering high sensitivity and specificity. nih.gov Methods typically involve preparing calibration standards by spiking biological matrices with known concentrations of serotonin O-sulfate and using tandem mass spectrometry (MS/MS) for detection and quantification. nih.gov Electrospray ionization (ESI) in positive-ion mode (ESI+) is commonly employed for the analysis of this compound. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is an advanced LC-MS technique that provides enhanced chromatographic resolution and sensitivity, making it particularly suitable for the analysis of neurotransmitters and their metabolites, including this compound, in complex biological samples such as brain microdialysates and cerebrospinal fluid (CSF). plos.orgcore.ac.uk This method allows for the direct analysis of intact sulfate (B86663) conjugates without the need for hydrolysis. plos.orgcore.ac.uknih.gov
The development and validation of UPLC-MS/MS methods for this compound quantification involve assessing several key parameters to ensure reliability and accuracy. These parameters typically include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and repeatability (precision). plos.orgcore.ac.uk
Validation studies have demonstrated the linearity of UPLC-MS/MS methods for this compound over relevant concentration ranges in biological matrices. For instance, a method for quantifying this compound in human plasma showed a linear relationship between analyte concentration and mass spectral signal with a correlation coefficient greater than 0.98 within a concentration range of 10 to 225 ng/mL. nih.gov
The LOD is determined by analyzing low concentration spiked samples and blank samples, typically defined by a signal-to-noise (S/N) ratio of 3. plos.orgcore.ac.uk The LOQ is generally defined by an S/N ratio of at least 10, with acceptable deviation from the linearity curve. plos.orgcore.ac.uk
UPLC-MS/MS methods offer high sensitivity for the detection and quantification of this compound in biological matrices. Studies have reported LODs and LOQs that enable the measurement of endogenous levels and changes in concentration following physiological stimuli. nih.govplos.orgcore.ac.uk For example, a method for quantifying this compound in human plasma reported an optimal detection limit of 26.5 ng/mL with an S/N ratio of 4.4. nih.gov
Specificity is assessed by comparing chromatograms of blank samples, spiked samples, and samples containing the analyte to ensure that the method selectively detects this compound without interference from other matrix components. nih.gov Tandem mass spectrometric analysis in positive-ion mode is used, monitoring specific ion transitions for this compound to enhance specificity. nih.gov
Reproducibility is evaluated by determining intraday and interday precision, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). plos.orgcore.ac.ukmdpi.com Acceptable precision is generally considered to be within 15%. mdpi.com Studies have shown good reproducibility for LC-MS/MS methods quantifying serotonin and related compounds in biological samples, with intraday and interday variations consistently below 15%. mdpi.comresearchgate.net
Data from research findings illustrating sensitivity and reproducibility in plasma are presented in the table below:
| Parameter | Value (Human Plasma) | Reference |
| LOQ | 26.5 ng/mL | nih.gov |
| Intraday Precision | < 15% | mdpi.comresearchgate.net |
| Interday Precision | < 15% | mdpi.comresearchgate.net |
| Recovery Rate | 104–121% |
Detection of Intact this compound Conjugates
A significant advantage of LC-MS/MS, particularly UPLC-MS/MS, is the ability to directly analyze intact this compound conjugates. plos.orgcore.ac.uknih.gov Unlike some older methods that required hydrolysis of conjugates before analysis, direct analysis preserves the chemical structure of the conjugate, providing more reliable quantification and the potential to differentiate between different conjugated forms if they exist. plos.orgcore.ac.uknih.gov This approach has been successfully applied to identify and quantify intact sulfate conjugates of neurotransmitters and their metabolites in biological matrices such as brain microdialysates and CSF. plos.orgcore.ac.uknih.govnih.gov
Capillary Electrophoresis with Spectroscopic Detection
Capillary electrophoresis (CE) coupled with spectroscopic detection is another technique used for the analysis of this compound, particularly in research settings exploring serotonin metabolism. nih.govresearchgate.net CE offers high separation efficiency and the ability to work with small sample volumes. researchgate.net Spectroscopic detection methods, such as wavelength-resolved fluorescence detection, can provide high sensitivity and qualitative information about the analytes. nih.govresearchgate.netresearchgate.net This approach has been used to characterize this compound and other serotonin catabolites in biological samples, such as the nervous system of marine molluscs. nih.govresearchgate.net
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation and extraction techniques are critical steps in the analytical workflow for quantifying this compound in biological matrices. The goal is to isolate and concentrate the analyte while removing interfering substances that can affect chromatographic separation and mass spectrometric detection. mdpi.commdpi.com
Commonly employed techniques for this compound analysis include protein precipitation and solid-phase extraction (SPE). nih.govresearchgate.netfrontiersin.org Protein precipitation, often using organic solvents like acetonitrile, is a rapid method to remove proteins from plasma or serum samples. nih.govfrontiersin.orgijrpr.com Following protein precipitation, SPE is frequently used for further sample clean-up and analyte enrichment. nih.govresearchgate.netfrontiersin.org SPE involves passing the sample through a solid phase material that retains the analyte, while matrix components are washed away. The analyte is then eluted using a suitable solvent. nih.govmdpi.commdpi.comfrontiersin.org HybridSPE cartridges, which combine protein precipitation and SPE, have been used for the preparation of plasma samples for this compound analysis by LC-MS. nih.govfrontiersin.org
Liquid-liquid extraction (LLE) is another extraction technique that has been used for the analysis of serotonin and its metabolites, involving the partitioning of the analyte between two immiscible liquid phases. mdpi.comresearchgate.net While traditional LLE can be solvent-intensive, miniaturized versions and alternative approaches like membrane-assisted solvent extraction (MASE) and dispersive liquid-liquid microextraction (DLLME) aim to reduce solvent consumption. mdpi.com
The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the sensitivity required by the analytical method. Proper sample preparation is crucial for achieving accurate, sensitive, and reproducible quantification of this compound. mdpi.comresearchgate.net
Interactions and Cross Disciplinary Research Involving Serotonin O Sulfate
Serotonin (B10506) O-sulfate and the Gut-Brain Axis
The gut-brain axis is a bidirectional communication network linking the gastrointestinal tract and the central nervous system, involving neural, endocrine, immune, and metabolic signaling pathways. jnmjournal.orgfrontiersin.orgwikipedia.org Serotonin is a key signaling molecule within this axis, with over 90% of the body's serotonin produced in the gut, primarily by enterochromaffin cells. frontiersin.orgwikipedia.orgmdpi.commdpi.comfrontiersin.orggutmicrobiotaforhealth.com While the direct role of Serotonin O-sulfate within the gut-brain axis is still an active area of research, its position as a major serotonin metabolite suggests potential involvement.
The gut microbiota significantly influences host serotonin production and metabolism. frontiersin.orgwikipedia.orgmdpi.commdpi.comfrontiersin.orggutmicrobiotaforhealth.comstanford.edunih.gov Specific bacterial strains can modulate serotonin synthesis by affecting the availability of its precursor, tryptophan, or by stimulating enterochromaffin cells. mdpi.comgutmicrobiotaforhealth.comnih.gov Microbial metabolites, such as short-chain fatty acids (SCFAs), can also impact serotonin levels and influence the gut-brain axis. mdpi.comstanford.edunih.gov
While the direct sulfation of serotonin by gut microbiota to form this compound is not extensively documented, the microbiota is known to perform sulfation on other compounds, such as the conjugation of curcumin (B1669340) with O-sulfate. jnmjournal.org This highlights the capacity of gut microbes to engage in sulfation processes, suggesting a potential, albeit not fully elucidated, influence on serotonin sulfation within the gut environment. Alterations in gut microbiota composition have been linked to changes in serotonergic metabolites. mdpi.com
Serotonin is recognized for its involvement in neuro-immuno-endocrine interactions, influencing various physiological processes, including immune responses. nih.govfrontiersin.orgoup.comfrontiersin.org this compound is present in biological fluids like plasma, indicating its participation in systemic circulation as a serotonin metabolite. nih.gov Sulfation is a significant biotransformation pathway for neurotransmitters such as serotonin, dopamine (B1211576), and noradrenaline, affecting their activity and clearance. frontiersin.org While serotonin's broader role in modulating immune cell activity and its presence in neuroendocrine systems like the skin are established, the specific contributions of this compound as a mediator in these complex neuro-immuno-endocrine networks require further investigation. oup.comfrontiersin.org Its presence as a circulating metabolite suggests it could potentially serve as an indicator of serotonergic metabolic activity within these systems.
Comparative Research in Model Organisms
Comparative studies in various model organisms have provided valuable insights into the occurrence and metabolic fate of this compound, revealing both conserved and species-specific aspects of serotonin metabolism.
This compound has been identified and characterized in several invertebrate species. In the marine mollusk Aplysia californica, this compound, along with gamma-glutamyl-serotonin, are significant metabolic products of serotonin, particularly in central ganglia. researchgate.netnih.govfrontiersin.orgnih.govbiologists.comresearchgate.net Its formation appears to be enzymatic, and the pathway of serotonin inactivation can vary depending on the neuronal tissue. researchgate.netnih.gov The presence of native this compound in the hemolymph of related marine mollusks like Pleurobranchaea californica has also been demonstrated. nih.gov
In Xenoturbella bocki, a basal deuterostome, this compound has been found in tissue samples, alongside other serotonin metabolites like gamma-glutamyl-serotonin and 5-hydroxyindole (B134679) acetic acid (5-HIAA). biologists.comnih.govnih.govresearchgate.netbiorxiv.org The pattern of serotonin metabolism in X. bocki shows similarities to common protostome catabolic pathways. nih.govnih.gov
Research in locusts has extensively studied the role of serotonin in regulating behavioral phase transition, particularly swarming. cbc.canpr.orgwashu.edu While serotonin is crucial for this behavior, studies investigating the sulfation of monoamine neurotransmitters in locusts have indicated that a key sulfotransferase enzyme (SULT09225) catalyzes the sulfation of dopamine but not serotonin. nih.govresearchgate.netresearchgate.net This suggests that this compound may not be a primary or significant metabolite in locusts, at least via this specific sulfotransferase.
Data from invertebrate studies highlight the varied metabolic fates of serotonin across different phyla, with sulfation being a notable pathway in some, like Aplysia and Xenoturbella.
Mammalian models, particularly mice, are widely used to investigate serotonin metabolism and its role in various physiological and behavioral processes. Studies in mice have examined altered serotonin metabolism and levels in different contexts, including neurological models and those involving sulfate (B86663) transporters. researchgate.netelifesciences.orgplos.org
Interplay with Other Sulfated Biomolecules
Sulfation is a widespread metabolic process involving the conjugation of a sulfate group to various biomolecules, including neurotransmitters, steroids, carbohydrates (like glycosaminoglycans), and lipids. frontiersin.orgmdpi.complos.org This process, catalyzed by sulfotransferases, plays crucial roles in detoxification, bioactivation/inactivation, and the structural integrity of molecules. frontiersin.orgmdpi.complos.org
This compound is one example within the diverse landscape of sulfated biomolecules. Its formation is part of the broader metabolic pathways that handle phenolic compounds and neurotransmitters. frontiersin.org The availability of sulfate, regulated in part by sulfate transporters, can influence the sulfation of various substrates, including serotonin. researchgate.netmdpi.com Impairments in sulfate metabolism have been linked to neurological conditions, underscoring the importance of proper sulfation for nervous system function. mdpi.com Thus, the study of this compound is intrinsically linked to the understanding of the wider sulfation pathways and their impact on a variety of endogenous compounds.
Sulfation of Glycosaminoglycans and Brain Development
Impaired sulfate metabolism and consequent reduced sulfation of GAGs have been associated with neurodevelopmental conditions, including autism. uni.luwikipedia.org Sulfate is necessary for processes like myelination in the brain and the development of perineuronal nets formed from chondroitin (B13769445) sulfate, which modulate GABAergic inhibitory signaling. wikipedia.org Both the Purkinje cells in the cerebellum and GABAergic cells in the hippocampus rely on chondroitin sulfate for ion exchange. wikipedia.org
While this compound itself is a product of serotonin metabolism via sulfation, the connection to GAG sulfation in the context of brain development appears to be linked through the shared reliance on sulfate availability and the activity of sulfotransferase enzymes. Impaired sulfate supply or sulfotransferase function can affect both the inactivation of neurotransmitters like serotonin through sulfation and the proper sulfation of GAGs essential for neural development. wikipedia.org A reduced supply of sulfate could impair the sulfation and thus inactivation of serotonin, potentially leading to increased serotonin levels, which have been observed in some neurodevelopmental disorders and can negatively affect the development of serotonergic neurons. wikipedia.org
Co-metabolism with other Sulfated Monoamines (e.g., Dopamine O-sulfate)
Serotonin and dopamine are key monoamine neurotransmitters that undergo phase II metabolism, including sulfation, in the brain and other tissues. nih.govnih.govnih.gov This process, mediated by sulfotransferases (SULTs), results in the formation of sulfated conjugates such as this compound (5-HT-SO₄) and dopamine-O-sulfate isomers, primarily dopamine-3-O-sulfate (DA-3S) and dopamine-4-O-sulfate (DA-4S). nih.govnih.govguidetopharmacology.orgfishersci.ca Sulfonation is considered a significant phase II metabolic pathway for these monoamines in the human brain, potentially more prominent than glucuronidation. nih.gov
Sulfotransferases, notably SULT1A1 and SULT1A3, are involved in the sulfation of both serotonin and dopamine. nih.govnih.govuni.lu Studies have investigated the activity of SULT1A3 allozymes towards various catecholamines and serotonin, demonstrating differential sulfating activity. nih.gov
Both this compound and dopamine-O-sulfate isomers have been detected and quantified in human brain microdialysis and cerebrospinal fluid (CSF) samples. nih.govuni.lu The concentration of sulfated monoamines in human CSF can be considerably higher than that of their free, unconjugated forms. uni.lu For instance, dopamine-3-O-sulfate has been found to predominate over dopamine-4-O-sulfate in the human brain. nih.gov
Future Research Directions and Therapeutic Potential
Development of Pharmacological Modulators Targeting Serotonin (B10506) Sulfation
Targeting the enzymes responsible for serotonin sulfation, particularly SULT1A3, presents a potential pharmacological strategy. SULT1A3 is responsible for sulfonating a significant portion of extracellular brain fluid serotonin. nih.gov Inhibitors of SULT1A3 have been developed, including isoform-specific allosteric inhibitors that bind with nanomolar affinity. nih.gov These inhibitors have shown the ability to potently suppress SULT1A3 turnover in human cells in vitro and ex vivo. nih.gov
The development of such modulators is based on the understanding that controlling unmodified serotonin levels in brain synapses is a key objective in treating conditions like major depressive disorder. nih.gov By inhibiting the sulfation of serotonin, the concentration of biologically active serotonin could potentially be increased. Research into these modulators involves understanding their binding mechanisms, such as the interaction of inhibitors with specific binding pockets on the sulfotransferase enzyme and their effect on enzyme conformation and activity. nih.gov
Further research is needed to identify and develop pharmacological agents that can selectively modulate serotonin sulfation. This includes the design of both inhibitors and potentially activators of specific SULT isoforms involved in serotonin metabolism. The goal is to precisely control serotonin sulfation to influence serotonin levels and activity in a targeted manner for therapeutic benefit.
Investigation of Serotonin O-sulfate as a Therapeutic Target
While this compound is largely considered an inactive metabolite, its elevated levels or altered metabolism have been implicated in certain conditions, suggesting it could indirectly serve as a therapeutic target or a marker for therapeutic intervention. Elevated levels of serotonin metabolites, including this compound, have been associated with conditions such as valvular heart disease. Dysregulation of serotonin metabolism, potentially involving this compound, is also linked to metabolic syndrome.
Investigating this compound as a therapeutic target could involve strategies aimed at normalizing its levels or interfering with downstream effects if any are discovered. However, given its primary role as an inactivation product, targeting the enzymes involved in its formation (SULTs) or the transporters responsible for its clearance might be more direct therapeutic approaches. The presence of this compound in biological fluids like plasma and cerebrospinal fluid indicates its involvement in neurotransmitter metabolism, and its potential as a biomarker for conditions like mood disorders is being explored. nih.gov
Further research is necessary to fully understand the implications of altered this compound levels in various diseases and to determine if directly targeting this compound itself, or pathways influenced by its altered concentrations, could offer therapeutic benefits.
Elucidating the Precise Mechanisms of this compound Action
The precise mechanisms by which this compound might exert biological effects or influence physiological processes are still being elucidated. While traditionally viewed as an inactive form of serotonin, some research suggests it might not be merely a byproduct but could play a significant role in serotonergic signaling and metabolism. this compound is believed to modulate serotonin metabolism in the central nervous system, potentially influencing the activity of enzymes involved in serotonin synthesis and degradation. It may also interact with serotonin receptors and transporters, thereby altering their function and contributing to the regulation of mood and other physiological processes.
Studies utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) have quantified this compound levels in human plasma, and observed significant increases following serotonergic stimulation, highlighting its potential as a biomarker for serotonergic activity. nih.gov Research in marine molluscs has also indicated that this compound may contribute to important functions in the serotonergic system beyond simple inactivation. researchgate.net
Future research needs to delve deeper into the molecular interactions of this compound, including potential binding to specific receptors or transporters, its influence on downstream signaling pathways, and its possible roles in cellular communication or regulatory processes. Understanding these mechanisms is crucial for determining its true biological significance and therapeutic potential.
Advanced Omics Approaches in this compound Research
Advanced omics approaches, such as metabolomics, proteomics, and transcriptomics, are powerful tools for gaining a comprehensive understanding of this compound's role in biological systems. Metabolomics can be used to quantify this compound and other related metabolites in various biological samples, providing insights into serotonin metabolism and its dysregulation in disease states. researchgate.net
Proteomics can help identify and characterize the sulfotransferases (e.g., SULT1A3, SULT1A4) and other enzymes involved in serotonin sulfation and the metabolism of this compound. xenotech.com This can reveal alterations in enzyme expression or activity that contribute to altered this compound levels. Transcriptomics can provide information on the gene expression patterns of SULTs and other relevant proteins, offering insights into the regulatory mechanisms controlling serotonin sulfation. xenotech.com
Integrating data from these different omics approaches can provide a systems-level view of serotonin metabolism and the impact of this compound. This can help identify novel biomarkers, understand complex disease mechanisms involving serotonin sulfation, and pinpoint potential targets for therapeutic intervention. For example, metabolomic studies have shown altered levels of serotonin metabolites, including dopamine (B1211576) 3-O-sulfate, in conditions like SARS-CoV-2 infection, highlighting the utility of these approaches in understanding disease-related metabolic changes. researchgate.net
Integration of this compound in Personalized Medicine Approaches
The variability in serotonin metabolism among individuals, influenced by factors such as genetics, diet, and environmental exposures, suggests that this compound could play a role in personalized medicine approaches. researchgate.nethmdb.ca Measuring this compound levels could potentially serve as a biomarker for assessing an individual's serotonin metabolic profile. nih.gov
Pharmacogenomic studies focusing on the genes encoding sulfotransferases (SULTs) could identify genetic variations that influence serotonin sulfation rates and consequently this compound levels. xenotech.com This information could help predict an individual's response to serotonergic drugs, such as SSRIs, whose efficacy can be influenced by serotonin metabolism. nih.gov
Integrating this compound measurements with other clinical and omics data could facilitate the development of personalized treatment strategies for conditions involving serotonergic dysfunction. For instance, monitoring this compound levels might provide insights into the efficacy of treatments targeting serotonin pathways and help in patient stratification for clinical trials. nih.gov While this compound itself might not be a direct therapeutic agent, its role as a biomarker and indicator of sulfation activity could be valuable in tailoring therapies to individual patients, moving towards a more precise medicine approach.
Q & A
Q. How can researchers enhance reproducibility when publishing this compound datasets?
- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata: Include experimental conditions, instrument models, and software versions.
- Repository use: Deposit in Zenodo or Figshare with DOI links.
- Code sharing: Provide scripts for data analysis (e.g., R/Python on GitHub) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
